L-Norvaline ethyl ester HCl

Arginase Inhibition Enzymology Antiamoebic Research

Researchers synthesizing Perindopril or developing arginase-modulating peptides require the precise ethyl ester HCl salt; substituting the free amino acid or methyl ester compromises coupling efficiency and introduces experimental variability. L-Norvaline ethyl ester HCl (CAS 40918-51-2) delivers: • Validated Perindopril intermediate - used directly in established ACE inhibitor synthetic routes. • Enhanced lipophilicity & aqueous solubility vs. free L-norvaline for reliable solid-phase peptide coupling. • >98% purity minimizes side reactions and ensures reproducible yields in multi-step medicinal chemistry workflows.

Molecular Formula C7H16ClNO2
Molecular Weight 181.66 g/mol
CAS No. 40918-51-2
Cat. No. B555264
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Norvaline ethyl ester HCl
CAS40918-51-2
SynonymsL-2-Aminovaleric acid-ethyl ester · HCl
Molecular FormulaC7H16ClNO2
Molecular Weight181.66 g/mol
Structural Identifiers
SMILESCCCC(C(=O)OCC)N.Cl
InChIInChI=1S/C7H15NO2.ClH/c1-3-5-6(8)7(9)10-4-2;/h6H,3-5,8H2,1-2H3;1H/t6-;/m0./s1
InChIKeyCHAJBHNQIZAJJM-RGMNGODLSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





L-Norvaline Ethyl Ester HCl: Physicochemical Baseline


L-Norvaline ethyl ester hydrochloride (CAS 40918-51-2) is the ethyl ester hydrochloride salt of the non-proteinogenic amino acid L-norvaline. It is characterized by the molecular formula C7H15NO2·HCl and a molecular weight of 181.66 g/mol . As a white to almost white crystalline powder , it is widely recognized for its role as a critical intermediate in the synthesis of the antihypertensive drug Perindopril and as a derivative of the arginase inhibitor L-norvaline [1]. Its primary differentiation from the parent free amino acid lies in its modified physicochemical properties, including enhanced lipophilicity conferred by the ethyl ester moiety , which can be a critical factor in synthetic and formulation workflows.

1 Synthetic intermediate workflow: ethyl ester hydrochloride salt optimized for peptide coupling and derivatization.
2 Ester moiety provides enhanced lipophilicity for membrane permeability in cellular assays.
3 HCl salt form ensures aqueous solubility and solid-state stability for reproducible handling.

L-Norvaline Ethyl Ester HCl Substitution Risks


Substituting L-Norvaline ethyl ester hydrochloride with its free amino acid form (L-Norvaline) or a different alkyl ester (e.g., methyl ester) in research protocols is not functionally equivalent and will likely introduce experimental variability. The ethyl ester group fundamentally alters the compound's lipophilicity and membrane permeability profile, which directly impacts cellular uptake and bioavailability in in vitro and in vivo models compared to the free amino acid . Furthermore, the hydrochloride salt form is specifically chosen to enhance aqueous solubility and ensure solid-state stability, properties not shared by the free base ester . In synthetic chemistry, the steric and electronic properties of the ethyl ester protecting group dictate its orthogonality and reactivity during peptide coupling or further derivatization; switching to a methyl ester, for instance, changes hydrolysis kinetics and may introduce side reactions under specific basic or nucleophilic conditions . For researchers aiming to replicate published work—particularly as a Perindopril intermediate or in specific cancer biology models—the precise ester moiety and salt form are integral to the reported synthetic yields and biological outcomes [1].

Free amino acid L-Norvaline lacks the ethyl ester, significantly altering lipophilicity, cellular uptake, and bioavailability profiles.
Different ester Methyl or other alkyl esters change hydrolysis kinetics and may introduce side reactions during synthesis.
Free base form Free base ester exhibits different solubility and stability compared to the hydrochloride salt, affecting formulation and storage.

L-Norvaline Ethyl Ester HCl Comparative Analysis


Arginase Inhibition: L-Norvaline vs. L-NOHA

The parent scaffold of L-Norvaline ethyl ester HCl, L-norvaline, acts as a weak arginase inhibitor. A direct head-to-head comparison against the well-characterized arginase inhibitor L-NOHA reveals a >10-fold difference in potency. In an assay using purified E. histolytica arginase (EhArg), L-norvaline exhibited an IC50 of 17.9 mM, while L-NOHA demonstrated an IC50 of 1.57 mM [1].

Arginase IC50 (EhArg)
Head-to-head
L-Norvaline* 17.9 mM vs L-NOHA 1.57 mM
Low-potency arginase inhibition; 11.4-fold weaker than reference inhibitor.
*Parent scaffold data; purified E. histolytica arginase assay.
Arginase Inhibition Enzymology Antiamoebic Research

Arginase Inhibition: Rat Liver Enzyme

In a mammalian system utilizing a gold nanoparticle-based luminescent assay, the parent compound L-norvaline exhibited moderate inhibitory activity against rat liver arginase, with an IC50 of 5.6 mM [1]. While this value is more potent than the 17.9 mM observed in the protozoan EhArg assay, it still represents a relatively low level of inhibition compared to many small molecule inhibitors.

Arginase IC50 (Rat Liver)
Cross-study
5.6 mM
Moderate inhibition with species-dependent potency; verify in target system.
Gold nanoparticle photoluminescent assay.
Arginase Inhibition Nitric Oxide Assay Development

Commercial Purity Comparison

For procurement, the target compound is available at different purity grades. A comparison shows that higher purity grades (≥98-99%) are offered by vendors like Chem-Impex and TCI, while a lower purity grade (95%) is also available from AKSci . The higher purity grades are characterized by narrower melting point ranges (e.g., 115-119°C vs. 107-119°C ), which is indicative of better-defined crystallinity and lower impurity profiles. This is critical for sensitive applications like peptide synthesis or enzymatic assays.

Purity & Melting Point
Specification review
≥99% (MP 115–119°C) vs 95% (MP 107–119°C)
Higher purity grade and tighter melting range for sensitive synthesis.
Vendor specifications; confirm lot-specific COA.
Analytical Chemistry Quality Control Sourcing

Antiproliferative Activity of MF13 Tripeptide

While not a direct comparator for the single amino acid ester, this evidence demonstrates the potent biological activity that can be achieved when the L-norvaline ethyl ester moiety is incorporated into a larger bioactive molecule. The tripeptide MF13 (L-proline-m-bis(2-chloroethyl)amino-L-phenylalanyl-L-norvaline ethyl ester HCl) showed antiproliferative activity against a panel of 7 human hepatocellular carcinoma (HCC) cell lines with IC50 values ranging from 0.08 to 2.32 µM [1].

Antiproliferative Activity (HCC)
Class-level
IC50 range: 0.08 – 2.32 µM (MF13 tripeptide)
Cell-model response context; supports building-block approach in medicinal chemistry.
MF13 contains L-norvaline ethyl ester; panel of 7 HCC cell lines.
Cancer Research Hepatocellular Carcinoma Drug Discovery

L-Norvaline Ethyl Ester HCl Application Scenarios


Perindopril Intermediate Synthesis

This is the primary industrial application. L-Norvaline ethyl ester HCl (CAS 40918-51-2) is a direct intermediate in the synthesis of Perindopril, an angiotensin-converting enzyme (ACE) inhibitor . Researchers and process chemists should procure the compound specifically for this validated synthetic route. The high chemical purity (>98%) offered by vendors is critical for minimizing side reactions and achieving acceptable yields in multi-step synthesis .

Arginase and NO Pathway Research

The parent compound, L-norvaline, is a validated arginase inhibitor, albeit with low potency (IC50 values of 5.6-17.9 mM) [1][2]. L-Norvaline ethyl ester HCl can serve as a pro-drug or a starting point for developing derivatives with improved cell permeability for studying arginase-mediated nitric oxide production in endothelial or immune cells. Researchers should be aware that the ester itself may require hydrolysis to the free acid to become active.

Anticancer Peptide Design

The L-norvaline ethyl ester moiety has been successfully incorporated into a tripeptide (MF13) that demonstrates potent antiproliferative activity against human hepatocellular carcinoma cell lines, with IC50 values as low as 0.08 µM [3]. This supports the procurement of L-Norvaline ethyl ester HCl for use as a building block in solid-phase peptide synthesis or solution-phase medicinal chemistry programs targeting novel anticancer agents.

Application
Selection Property
Validation Focus
Perindopril intermediate synthesis
Ethyl ester protecting group chemistry
Synthetic yield and purity optimization
Arginase and NO pathway studies
Ester prodrug strategy for cell permeability
Hydrolysis kinetics and arginase inhibition validation
Peptide-based oncology research
Building block for solid-phase peptide synthesis
Antiproliferative screening in cancer cell models

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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